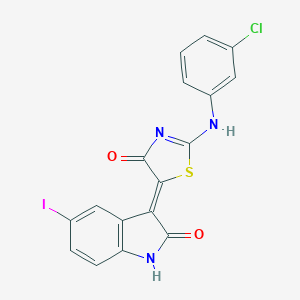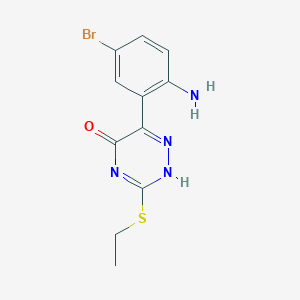![molecular formula C22H22N4O4S B308541 3-(Allylthio)-6-(3,4,5-trimethoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B308541.png)
3-(Allylthio)-6-(3,4,5-trimethoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Allylthio)-6-(3,4,5-trimethoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine is a synthetic compound that belongs to the class of benzoxazepines. It has gained attention in the scientific community due to its potential applications in drug discovery and development. In
Mechanism of Action
The mechanism of action of 3-(Allylthio)-6-(3,4,5-trimethoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine is not fully understood. However, it is believed to exert its pharmacological effects through the inhibition of certain enzymes such as acetylcholinesterase and tyrosinase. These enzymes are involved in various physiological processes and their inhibition can lead to the desired therapeutic effects.
Biochemical and Physiological Effects:
3-(Allylthio)-6-(3,4,5-trimethoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine has been reported to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. The compound has also demonstrated antifungal and antimicrobial activities by disrupting the cell membrane integrity of the microorganisms. Additionally, the compound has been shown to improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3-(Allylthio)-6-(3,4,5-trimethoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine in lab experiments is its potential to exhibit a wide range of pharmacological activities. This makes it a promising compound for drug discovery and development. However, one of the limitations is the lack of comprehensive studies on its toxicity and pharmacokinetics. Further research is needed to determine its safety and efficacy in humans.
Future Directions
There are several future directions for the research of 3-(Allylthio)-6-(3,4,5-trimethoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine. One direction is to investigate its potential as a therapeutic agent for metabolic disorders such as diabetes and obesity. Another direction is to explore its activity against other types of cancer cells and to determine the optimal dosage and administration route for its anticancer effects. Additionally, further studies are needed to investigate its potential as a treatment for neurodegenerative disorders such as Parkinson's disease.
Synthesis Methods
The synthesis of 3-(Allylthio)-6-(3,4,5-trimethoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine involves a multi-step process. The starting materials are 3,4,5-trimethoxybenzaldehyde and 2-mercaptoethylamine hydrochloride. The reaction proceeds through a series of steps involving the formation of various intermediates, including benzoxazepine and triazine rings. The final product is obtained after purification by column chromatography.
Scientific Research Applications
3-(Allylthio)-6-(3,4,5-trimethoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine has been investigated for its potential applications in drug discovery and development. It has been reported to exhibit anticancer, antifungal, and antimicrobial activities. The compound has also shown promising results in the treatment of neurodegenerative disorders such as Alzheimer's disease. Its ability to inhibit the activity of certain enzymes has also been explored for the treatment of metabolic disorders.
properties
Product Name |
3-(Allylthio)-6-(3,4,5-trimethoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine |
|---|---|
Molecular Formula |
C22H22N4O4S |
Molecular Weight |
438.5 g/mol |
IUPAC Name |
3-prop-2-enylsulfanyl-6-(3,4,5-trimethoxyphenyl)-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine |
InChI |
InChI=1S/C22H22N4O4S/c1-5-10-31-22-24-21-18(25-26-22)14-8-6-7-9-15(14)23-20(30-21)13-11-16(27-2)19(29-4)17(12-13)28-3/h5-9,11-12,20,23H,1,10H2,2-4H3 |
InChI Key |
PIJWFONLEJHEGG-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)C2NC3=CC=CC=C3C4=C(O2)N=C(N=N4)SCC=C |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2NC3=CC=CC=C3C4=C(O2)N=C(N=N4)SCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![{2-Ethoxy-4-[3-(propylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenoxy}acetic acid](/img/structure/B308458.png)
![3-(Hexylthio)-6-(2-methoxy-1-naphthyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B308460.png)
![7-[(3,4-Dimethylphenyl)(pyridin-2-ylamino)methyl]-2-methylquinolin-8-ol](/img/structure/B308461.png)
![(5Z)-2-(4-bromoanilino)-5-[(3-iodo-4,5-dimethoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B308462.png)


![6-[2-(Benzyloxy)-5-chlorophenyl]-10-bromo-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B308466.png)
![5-[4-(Benzyloxy)-3-chloro-5-ethoxybenzylidene]-3-(2,3-dimethylphenyl)-2-[(2,3-dimethylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B308467.png)
![2-[10-Bromo-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenylhexylether](/img/structure/B308469.png)
![5-[4-(Benzyloxy)-2,3-dibromo-5-methoxybenzylidene]-3-(2,3-dimethylphenyl)-2-[(2,3-dimethylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B308472.png)
![4-[7-Acetyl-3-(ethylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-2-methoxyphenyl acetate](/img/structure/B308473.png)
![6-(2-Ethoxynaphthalen-1-yl)-3-hexylsulfanyl-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B308476.png)
![6-[5-(4-Chlorophenyl)-2-furyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-3-ylhexylsulfide](/img/structure/B308479.png)
![1-allyl-3-[4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B308480.png)